molecular formula C12H11ClN2O2 B5873235 N-(5-chloro-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide

N-(5-chloro-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide

Cat. No. B5873235
M. Wt: 250.68 g/mol
InChI Key: WIIGJBMLAJLHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide, also known as CLIMAZOLE, is a synthetic imidazole antifungal agent. It is used in the treatment of various fungal infections, including ringworm, athlete's foot, and jock itch. In addition to its antifungal properties, CLIMAZOLE has been found to have several other scientific research applications.

Scientific Research Applications

Benzylic Position Reactivity

The benzylic position in this compound is chemically reactive. Notably:

Synthetic Intermediates and Building Blocks

Researchers use this compound as an intermediate in organic synthesis:

Mechanism of Action

Target of Action

The primary target of N-(5-chloro-2-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme is a key component in the fatty acid synthesis pathway, particularly in the elongation cycle where it catalyzes the reduction of trans-2-enoyl-ACP to acyl-ACP.

Biochemical Pathways

The compound affects the fatty acid synthesis pathway, specifically the elongation cycle . By inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH], the compound prevents the reduction of trans-2-enoyl-ACP to acyl-ACP, disrupting the production of fatty acids. The downstream effects of this disruption can include impaired cell membrane function and overall cell viability.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of fatty acid synthesis. This can lead to cell death in organisms that rely on this pathway for survival and growth .

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-7-3-4-9(13)6-10(7)14-12(16)11-5-8(2)17-15-11/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIGJBMLAJLHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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